1-Cyclopentyl-5-iodo-1H-pyrazole
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Overview
Description
1-Cyclopentyl-5-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-5-iodo-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate forms a hydrazone intermediate, which can then be iodinated using iodine or an iodine-containing reagent to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-5-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-Cyclopentyl-5-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-1H-pyrazole: Similar structure but with the iodine atom at a different position.
1-Cyclopentyl-3-iodo-1H-pyrazole: Another positional isomer with different chemical properties.
1-Cyclopentyl-5-bromo-1H-pyrazole: Similar compound with a bromine atom instead of iodine.
Uniqueness: 1-Cyclopentyl-5-iodo-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the iodine atom at the 5-position of the pyrazole ring can lead to distinct chemical and physical properties compared to its isomers and analogs .
Properties
Molecular Formula |
C8H11IN2 |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-cyclopentyl-5-iodopyrazole |
InChI |
InChI=1S/C8H11IN2/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
BGXPQOXYYJCKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)I |
Origin of Product |
United States |
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